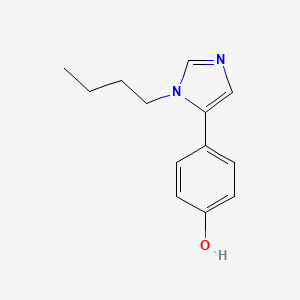
4-Methyltetracosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyltetracosane is an organic compound with the molecular formula C25H52. It is a branched alkane, specifically a methyl-substituted tetracosane.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyltetracosane can be achieved through various organic synthesis methods. One common approach involves the alkylation of tetracosane with a methylating agent under controlled conditions. This process typically requires a catalyst, such as aluminum chloride, to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of longer-chain alkenes or the direct alkylation of tetracosane. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyltetracosane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can produce alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to remove any unsaturation.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms, such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are employed.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) in the presence of light or heat.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
4-Methyltetracosane has various applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyltetracosane in biological systems involves its interaction with specific olfactory and gustatory receptors. In Drosophila melanogaster, it activates Or47b+ olfactory and ppk23+ gustatory neurons, leading to changes in mating behavior. This activation raises cyclic adenosine monophosphate (cAMP) levels in pC1 neurons, which are responsible for processing male courtship cues and regulating female mating receptivity .
Comparison with Similar Compounds
Similar Compounds
Tetracosane: A straight-chain alkane with the formula C24H50.
2-Methyltetracosane: Another methyl-substituted tetracosane with the methyl group at a different position.
Uniqueness
4-Methyltetracosane is unique due to its specific methyl substitution, which influences its physical and chemical properties. This structural variation can affect its reactivity and interaction with biological systems, making it distinct from other similar compounds .
Properties
CAS No. |
76275-83-7 |
|---|---|
Molecular Formula |
C25H52 |
Molecular Weight |
352.7 g/mol |
IUPAC Name |
4-methyltetracosane |
InChI |
InChI=1S/C25H52/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-25(3)23-5-2/h25H,4-24H2,1-3H3 |
InChI Key |
ZMWYRLCLGPLJAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


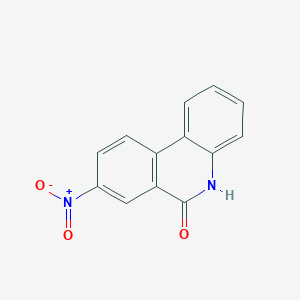
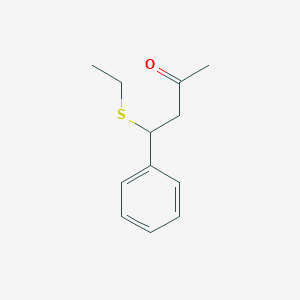
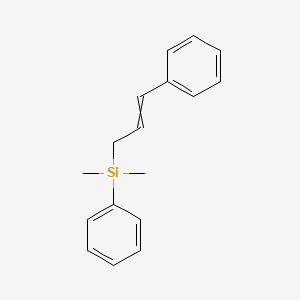
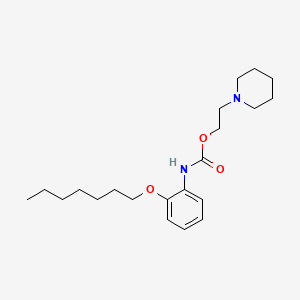
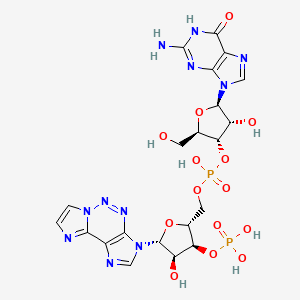
![8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene](/img/structure/B14443977.png)
![1,2-Dihydrobenzo[j]fluoranthene](/img/structure/B14443994.png)

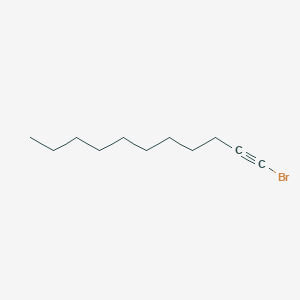
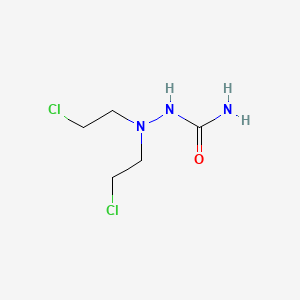
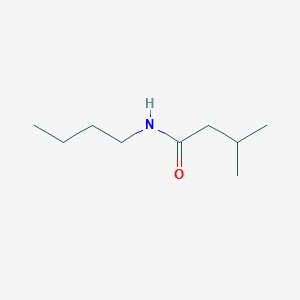

![3-(Aminomethyl)-2,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14444032.png)
